Ethyl(piperidinomethyl)malonic acid diethyl ester
Description
Properties
CAS No. |
92793-35-6 |
|---|---|
Molecular Formula |
C15H27NO4 |
Molecular Weight |
285.38 g/mol |
IUPAC Name |
diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate |
InChI |
InChI=1S/C15H27NO4/c1-4-19-14(17)13(15(18)20-5-2)12(3)11-16-9-7-6-8-10-16/h12-13H,4-11H2,1-3H3 |
InChI Key |
MJJWFTPLZIOGRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)CN1CCCCC1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the alkylation of diethyl malonate with a piperidinomethyl electrophile or the condensation of diethyl malonate with appropriate aldehydes followed by reductive amination or nucleophilic substitution introducing the piperidinomethyl group. The key challenge is achieving selective mono-substitution on the malonate ester without over-alkylation or side reactions.
Knoevenagel Condensation Followed by Reductive Amination
An alternative synthetic route involves:
Step 1: Knoevenagel Condensation
Diethyl malonate condenses with an aldehyde bearing a piperidine moiety or a precursor that can be converted to piperidine. This reaction is catalyzed by piperidine itself or other bases and carried out in ethanol or similar solvents at ~60 °C overnight.Step 2: Reduction
The resulting alkylidenemalonate intermediate is reduced to the corresponding malonate ester bearing the piperidinomethyl substituent. Reduction can be performed using zinc and hydrochloric acid in ethanol, or hydrogenation with palladium on charcoal in acetic acid for improved yields and purity.Advantages : This method allows for the direct formation of α-amino esters from diethyl malonate derivatives and is versatile for various substituted amines.
Yields : Reduction yields vary; for example, α-amino esters synthesized via this route have been reported with yields around 43–46% in some cases.
Novel Industrial Method for Related Malonate Esters
A 2021 Chinese patent discloses an industrially favorable method for preparing ethoxymethylenediethyl malonate, a close analog, which may inform preparation strategies for this compound:
-
- Diethyl malonate reacts with carbon monoxide or ethyl formate in the presence of an alkali metal alkoxide (e.g., sodium ethoxide) and a catalyst such as piperidine or crown ethers under pressure and heating for 2–6 hours to form an intermediate.
- This intermediate then reacts with ethanol under acid catalysis for 4–8 hours.
- The product is isolated by filtration and vacuum distillation.
Single-Step Aminolysis Reaction for Related Malonamic Esters
A method for preparing N-methyl-malonamic acid ethyl ester, a structurally related compound, involves a single-step aminolysis of diethyl malonate with methylamine under controlled low temperatures (-20 to 5 °C):
-
- Diethyl malonate and methylamine are dissolved in an organic solvent (e.g., ethyl acetate, ethanol).
- Methylamine solution is added slowly to the diethyl malonate solution under stirring at low temperature to control aminolysis extent.
- Reaction proceeds for 2.5–4 hours.
Outcome :
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkylation with piperidinomethyl halide | Diethyl malonate, NaOEt/KOtBu, piperidinomethyl halide, EtOH, 0–25 °C | 60–85 (estimated) | Straightforward, well-established | Possible over-alkylation, side reactions |
| Knoevenagel condensation + reduction | Diethyl malonate, piperidine catalyst, aldehyde, Zn/HCl or Pd/C reduction | ~43–46 | Versatile for α-amino esters | Moderate yields, side products |
| Industrial CO/ethyl formate method (related compound) | Diethyl malonate, NaOEt, piperidine/crown ether catalyst, CO or ethyl formate, ethanol, acid catalysis | Up to 94 (related compound) | High yield, mild conditions | Requires pressure equipment |
| Single-step aminolysis (related compound) | Diethyl malonate, methylamine, organic solvent, low temperature | ~80 (related compound) | Simplified process, fewer steps | Requires precise temperature control |
Research Outcomes and Practical Considerations
Catalyst Role : Piperidine serves both as a nucleophile and catalyst in various steps, facilitating Knoevenagel condensations and alkylations.
Solvent Effects : Ethanol is commonly used, but less nucleophilic solvents like isopropanol may reduce side reactions such as 1,4-addition during Knoevenagel intermediates reduction.
Reaction Temperature : Low temperatures are crucial in aminolysis to prevent overreaction and side product formation.
Purification : Vacuum distillation and filtration are standard for isolating pure esters; high vacuum rectification may be needed for high purity but requires specialized equipment.
Environmental and Safety Notes : Avoidance of toxic reagents like hydrocyanic acid or sulfur oxychloride is preferred in modern protocols for safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide.
Major Products
Substitution: Formation of substituted malonates.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Organic Synthesis
Malonic Ester Synthesis
One of the primary applications of ethyl(piperidinomethyl)malonic acid diethyl ester is in the malonic ester synthesis. This process involves the formation of carbanions which can be alkylated with suitable electrophiles, leading to the production of substituted acetic acids. The general reaction pathway is as follows:
- Deprotonation : The diethyl malonate is deprotonated using a weak base to form an enolate ion.
- Alkylation : The enolate reacts with an alkyl halide to form a new carbon-carbon bond.
- Hydrolysis and Decarboxylation : The resulting compound undergoes hydrolysis followed by decarboxylation to yield the final substituted acetic acid.
This method is particularly advantageous as it avoids unwanted self-condensation reactions common in other ester syntheses .
Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Notable applications include:
- Anticonvulsants : It is utilized in the synthesis of vigabatrin, a medication used to treat epilepsy.
- Anti-inflammatory Agents : Compounds derived from this ester have shown potential in developing anti-inflammatory drugs.
- Antibiotics : It plays a role in synthesizing nalidixic acid, an antibiotic effective against urinary tract infections .
Agricultural Chemistry
The compound is also involved in the synthesis of agrochemicals, particularly pesticides. For instance, derivatives of this compound are used to create effective herbicides and fungicides that help in crop protection .
Case Study 1: Synthesis Methodology
A novel approach for synthesizing this compound has been developed, highlighting improved yield and reduced environmental impact. The method employs milder reaction conditions and utilizes readily available raw materials, making it suitable for industrial applications .
Research has shown that derivatives of ethyl(piperidinomethyl)malonic acid exhibit significant biological activity, including antimicrobial properties. In vitro studies indicate that these compounds can inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .
Safety and Environmental Considerations
While this compound has numerous applications, it is essential to consider its safety profile:
- Toxicity : The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage .
- Environmental Impact : Studies indicate that proper handling and disposal are crucial to minimize environmental risks associated with its use in industrial settings .
Summary Table of Applications
| Application Area | Specific Uses | Key Compounds Derived |
|---|---|---|
| Organic Synthesis | Malonic ester synthesis | Substituted acetic acids |
| Medicinal Chemistry | Anticonvulsants, anti-inflammatory agents | Vigabatrin, nalidixic acid |
| Agricultural Chemistry | Pesticides | Herbicides, fungicides |
Mechanism of Action
The mechanism of action of diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Malonic acid diethyl ester derivatives exhibit diverse properties depending on their substituents. Key comparisons include:
| Compound | Substituent | Molecular Formula | Lipophilicity (LogP) | Solubility |
|---|---|---|---|---|
| Ethyl(piperidinomethyl)malonic acid diethyl ester | Piperidinomethyl | C₁₄H₂₅NO₄ | ~2.8 (estimated) | Low in water, high in organic solvents |
| Diethyl methylmalonate | Methyl | C₇H₁₂O₄ | 1.2 | Moderate in ethanol, ether |
| Diethyl 2-butylmalonate | n-Butyl | C₁₁H₂₀O₄ | 2.5 | Low in water, high in DCM |
| Diethyl phenylmalonate | Phenyl | C₁₃H₁₆O₄ | 2.9 | Insoluble in water |
| Diethyl chloromalonate | Chloro | C₇H₁₁ClO₄ | 1.8 | Soluble in polar aprotic solvents |
Key Observations :
- The piperidinomethyl group confers higher lipophilicity compared to methyl or chloro substituents but lower than phenyl or butyl groups.
Example Syntheses:
- Diethyl methylmalonate : Alkylation with methyl iodide under basic conditions (yield >90%) .
- Diethyl phenylmalonate : Reaction of diethyl malonate with benzyl cyanide, followed by hydrolysis and esterification (yield ~75%) .
- This compound: Hypothetically synthesized via alkylation with a piperidinomethyl halide, though steric hindrance may reduce yields (estimated yield ~30–50%) .
Reactivity Trends :
Stability and Degradation
- Thermal Stability: Piperidinomethyl derivatives are stable under mild conditions but may decompose at high temperatures, releasing piperidine and CO₂.
- Hydrolytic Sensitivity : Esters with electron-deficient substituents (e.g., chloro) hydrolyze faster in basic media compared to alkyl-substituted analogs .
Biological Activity
Ethyl(piperidinomethyl)malonic acid diethyl ester (EPMDE) is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article synthesizes the available literature on the biological activity of EPMDE, including its pharmacokinetics, toxicity profiles, and therapeutic applications.
EPMDE is a malonic acid derivative with a molecular formula that includes ethyl and piperidinyl groups. Its structure is crucial for understanding its biological interactions. The molar mass of the compound is approximately 160.17 g/mol, similar to that of diethyl malonate, which has been studied extensively for its biological properties.
Toxicity Studies
Acute Toxicity:
Acute toxicity studies have shown that EPMDE has an LD50 greater than 2000 mg/kg body weight when administered orally to rats, indicating a relatively low acute toxicity profile .
Repeated Dose Toxicity:
In repeated dose studies, significant findings include reversible liver hypertrophy at high doses (1000 mg/kg bw/day), suggesting an induction of metabolic processes rather than systemic toxicity . The NOAEL (No Observed Adverse Effect Level) was determined to be 300 mg/kg bw/day.
Genotoxicity:
EPMDE has been evaluated for mutagenic potential using the Ames test and other cytogenetic assays. Results indicated no mutagenic activity in bacterial assays or chromosomal aberrations in human lymphocytes, suggesting a favorable safety profile regarding genetic toxicity .
Biological Activity
Anticancer Potential:
Recent studies have explored the anticancer properties of malonic acid derivatives, including EPMDE. For instance, compounds structurally related to EPMDE have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves cell cycle arrest and apoptosis induction .
Case Study:
In a notable case study involving related compounds, it was observed that certain derivatives exhibited IC50 values in the micromolar range against MCF-7 cells. These findings suggest that EPMDE may possess similar anticancer properties warranting further investigation into its efficacy as an antitumor agent .
Comparative Analysis Table
| Property | EPMDE | Diethyl Malonate |
|---|---|---|
| Molecular Weight | 160.17 g/mol | 160.17 g/mol |
| LD50 (Oral) | >2000 mg/kg bw | >2000 mg/kg bw |
| NOAEL | 300 mg/kg bw/day | Not specified |
| Genotoxicity | Negative (Ames Test) | Negative (Ames Test) |
| Cytotoxic Activity | Potential against MCF-7 | Moderate against various cell lines |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl(piperidinomethyl)malonic acid diethyl ester, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via malonic ester alkylation . A typical protocol involves reacting diethyl malonate with piperidinomethyl halides (e.g., bromide or iodide) in the presence of a strong base like sodium ethoxide (NaOEt). The base deprotonates the α-hydrogen of the malonic ester, enabling nucleophilic substitution at the piperidinomethyl halide.
- Optimization : Yield depends on stoichiometric ratios (1:1.2 malonate:alkylating agent), temperature (reflux at 80–100°C), and solvent polarity (ethanol or THF). Excess base may lead to dialkylation, reducing mono-substituted product purity .
Q. How does the acidity of α-hydrogens in this compound compare to simpler malonic esters?
- Mechanistic Insight : The α-hydrogens in malonic esters are highly acidic due to resonance stabilization of the enolate. Ethyl(piperidinomethyl) substitution introduces steric and electronic effects. The pKa of the α-hydrogen in diethyl malonate is ~13, but piperidinomethyl groups may slightly increase acidity (pKa ~12–12.5) due to inductive electron withdrawal from the amine group .
- Experimental Validation : Use UV-Vis spectroscopy or potentiometric titration to measure enolate stability in DMSO or THF .
Q. What is the role of this compound in synthesizing heterocyclic compounds?
- Application : It serves as a precursor for barbiturates and ureides . For example, condensation with urea under acidic conditions yields piperidine-substituted barbituric acid derivatives. This involves nucleophilic attack by urea’s amine group on the ester carbonyl, followed by cyclization and elimination of ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported anti-inflammatory activity of malonic ester derivatives?
- Case Study : Ethyl(piperidinomethyl)malonic ester derivatives showed variable inhibition of carrageenin-induced rat paw edema (30–60% inhibition). Contradictions arise from substituent positioning (e.g., N-[2-(6-methoxy)benzothiazolyl] derivatives exhibit higher activity) and hydrolysis rates in vivo.
- Methodology :
- Structural Analysis : Use X-ray crystallography or NMR to correlate substituent geometry with activity.
- Metabolic Profiling : Track ester hydrolysis kinetics via LC-MS to differentiate prodrug vs. direct activity .
Q. What strategies minimize byproduct formation during alkylation of this compound?
- Byproducts : Dialkylation (due to excess alkylating agent) or ester hydrolysis (from residual moisture).
- Solutions :
- Stepwise Alkylation : Use a 1:1 molar ratio and monitor reaction progress via TLC.
- Moisture Control : Employ anhydrous solvents and molecular sieves.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the mono-alkylated product .
Q. How do computational models predict the electronic effects of piperidinomethyl substitution on malonic ester reactivity?
- Computational Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the piperidinomethyl group. Results indicate:
- Increased electrophilicity at the α-carbon.
- Reduced HOMO-LUMO gap compared to unsubstituted diethyl malonate, enhancing reactivity in cycloaddition reactions.
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
